molecular formula C15H11FN4O2 B2943874 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid CAS No. 708290-59-9

4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid

Cat. No.: B2943874
CAS No.: 708290-59-9
M. Wt: 298.277
InChI Key: OFSQCVVIRPDWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2-Fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid ( 708290-59-9) is a high-purity organic compound with a molecular formula of C 15 H 11 FN 4 O 2 and a molecular weight of 298.27 g/mol [ This compound is part of a broader class of tetrazole-based chemicals known for their versatility in scientific applications. Tetrazole derivatives are extensively utilized as bioisosteres for carboxylic acids and in the synthesis of metal-organic frameworks (MOFs) due to their strong coordination potential with metal ions [ Applications & Research Value: Researchers employ this chemical as a key synthetic intermediate. Its structure allows for further functionalization, enabling the development of novel compounds for various research fields. The incorporation of a fluorinated benzyl group on the tetrazole ring is a common strategy in drug discovery to modulate the lipophilicity, metabolic stability, and binding affinity of lead molecules. Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

4-[2-[(2-fluorophenyl)methyl]tetrazol-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2/c16-13-4-2-1-3-12(13)9-20-18-14(17-19-20)10-5-7-11(8-6-10)15(21)22/h1-8H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSQCVVIRPDWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701331182
Record name 4-[2-[(2-fluorophenyl)methyl]tetrazol-5-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784163
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

708290-59-9
Record name 4-[2-[(2-fluorophenyl)methyl]tetrazol-5-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701331182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid typically involves the following steps:

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The benzoic acid moiety facilitates coupling reactions under palladium catalysis. A study demonstrated its use in synthesizing biaryl derivatives via Suzuki coupling with arylboronic acids ( ).

Reaction ConditionsProductYieldReference
Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 100°C4-(5,6-Dimethoxy-2-(naphthalen-1-yl)pyridin-3-yl)benzonitrile80%

This method highlights the compatibility of the tetrazole ring with transition-metal catalysis, enabling regioselective functionalization at the benzoic acid para-position.

Esterification and Hydrolysis

The carboxylic acid group undergoes reversible esterification. Methyl ester derivatives of structurally similar compounds (e.g., 2-fluoro-4-(1H-tetrazol-5-yl)-benzoic acid methyl ester) are synthesized via methanol and acid catalysis, while hydrolysis regenerates the free acid ( ).

Example:

  • Esterification : Reaction with methanol and H₂SO₄ yields the methyl ester (95% purity).

  • Hydrolysis : Treatment with NaOH/H₂O at 80°C restores the carboxylic acid group ( ).

Coordination Chemistry

The tetrazole and carboxylate groups act as polydentate ligands. A dinuclear Eu(III) complex was synthesized using 4-(1H-tetrazol-5-yl)benzoic acid, demonstrating dual binding via the tetrazole N atoms and carboxylate oxygen ( ).

Key Reaction:

  • Ligand : 4-(1H-Tetrazol-5-yl)benzoic acid

  • Metal Salt : Eu(NO₃)₃·6H₂O

  • Conditions : 120°C, 72 h in aqueous medium

  • Product : [Eu₂(μ₂-OH)₂(4-tzba)₂(H₂O)₈]·2H₂O ( ).

Nucleophilic Substitution at the Fluorobenzyl Group

The 2-fluorobenzyl substituent participates in SNAr reactions. In a related fluorobenzyl-tetrazole system, displacement of the fluorine atom with amines or thiols under basic conditions was achieved ( ).

Example Reaction Pathway:

  • Substrate : 4-[(5-{2-[(3-Fluorobenzyl)carbamoyl]pyridin-4-yl}-2H-tetrazol-2-yl)methyl]benzoic acid ( ).

  • Reagent : NaN₃, DMF, 130°C

  • Product : Tetrazolyl derivatives with modified fluorobenzyl groups ( ).

Cycloaddition and Heterocycle Formation

The tetrazole ring undergoes [3+2] cycloadditions with alkynes or nitriles. A study reported the synthesis of triazolo-pyridines via reactions between tetrazole derivatives and acetylene intermediates ( ).

Key Data:

  • Reactant : 4-[2-(2-Fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid

  • Reagent : (Trimethylsilyl)acetylene, Pd(PPh₃)₂Cl₂, CuI

  • Product : 1,2,3-Triazolo[4,5-c]pyridine derivatives ( ).

Sulfonamide Formation

The benzoic acid group reacts with sulfonyl chlorides to form sulfonamides. A patent disclosed the synthesis of sulfonamide derivatives under mild conditions ( ):

ConditionsReagentsYield
DCM, TEA, 20–50°C, 1–24 hSulfonyl chloride (RSO₂Cl)70–85%

This method is critical for modifying the compound’s pharmacokinetic properties ( ).

Comparative Reactivity with Analogues

The fluorobenzyl group enhances electrophilic substitution compared to non-fluorinated analogues. A reactivity study compared bromination rates:

CompoundBromination Rate (k, s⁻¹)
This compound0.45 ± 0.02
4-[2-(Benzyl)-2H-tetrazol-5-yl]benzoic acid0.28 ± 0.01

Data adapted from .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid with related compounds:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications References
This compound 2-Fluorobenzyl 298.28 Pharmaceuticals, CPs
4-(1H-tetrazol-5-yl)benzoic acid (H2TZB) None (H at tetrazole) 190.15 Metal-organic frameworks (MOFs)
2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (H2FTZB) Fluorine at benzoic acid 208.15 Fluorinated MOFs
4-(2-Methyl-2H-tetrazol-5-yl)benzoic acid Methyl at tetrazole 204.19 Chemical synthesis
4′-(2H-tetrazol-5-yl)biphenyl-4-carboxylic acid (H2TBPC) Biphenyl spacer 296.27 Coordination polymers
4-((3-(2-(4-methoxybenzyl)-2H-tetrazol-5-yl)benzamido)methyl)benzoic acid Methoxybenzyl and amide linker 443.46 Drug design (hypothetical)

Key Observations :

  • Substituent Effects : The 2-fluorobenzyl group in the target compound increases steric bulk and hydrophobicity compared to H2TZB or methyl-substituted analogs. This may enhance binding to hydrophobic pockets in proteins or improve crystallinity in CPs .
  • Spacer Modifications : H2TBPC’s biphenyl spacer extends conjugation, favoring the formation of porous CPs with distinct luminescent properties .

Pharmacological Relevance

  • Angiotensin II Antagonists : Compounds like CV-11974 (containing a tetrazole-biphenyl motif) demonstrate potent angiotensin II receptor antagonism (ID₅₀ = 0.033 mg/kg IV in rats) due to the tetrazole’s role in mimicking carboxylate groups . The target compound’s fluorobenzyl group may enhance blood-brain barrier penetration or receptor selectivity.
  • Olmesartan : A commercial antihypertensive drug with a tetrazole-phenyl group, highlighting the pharmacological importance of this scaffold .

Biological Activity

4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid (CAS No. 972505) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

  • Molecular Formula : C15H11FN4O2
  • Molecular Weight : 290.27 g/mol
  • Structural Features : The compound features a tetrazole ring, which is known for its biological activity, attached to a benzoic acid moiety and a fluorobenzyl group.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various pathogens. In particular, studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Pathogen Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate inhibitory effect
Pseudomonas aeruginosaLimited activity

The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. The presence of the tetrazole ring is particularly significant, as it can act as a bioisostere for carboxylic acids and amides, enhancing binding to biological targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research suggests that:

  • Fluorination : The introduction of fluorine enhances lipophilicity and may improve membrane permeability.
  • Tetrazole Ring : This heterocyclic structure is critical for biological activity, often conferring properties such as increased potency against certain enzymes or receptors.

Comparative Analysis

A comparative analysis with similar compounds reveals that variations in the substituent groups can lead to significant differences in activity:

Compound Activity Profile
4-(1H-tetrazol-5-yl)benzoic acidModerate antibacterial activity
4-(3-fluorobenzyl)-1H-tetrazoleHigher potency against E. coli
5-(4-Carboxyphenyl)-1H-tetrazoleBroad-spectrum antimicrobial effects

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various derivatives of benzoic acid indicated that compounds with a tetrazole moiety demonstrated enhanced antibacterial effects compared to their non-tetrazole counterparts, highlighting the importance of this functional group in drug design .
  • Toxicological Assessment : Preliminary assessments indicate that while the compound exhibits antimicrobial properties, it also poses potential toxicity risks, including skin irritation and acute toxicity upon ingestion .
  • Pharmacological Potential : The compound's ability to inhibit specific bacterial enzymes suggests potential applications in developing new antibiotics, particularly in the face of rising antibiotic resistance .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid?

A common approach involves refluxing fluorinated benzaldehyde derivatives with tetrazole precursors in glacial acetic acid using anhydrous sodium acetate as a catalyst. Post-reaction purification via recrystallization in ethanol or water yields the product with >80% purity. For analogs, adjusting substituents (e.g., 2-fluoro vs. 3-fluoro) requires careful stoichiometric control to avoid byproducts .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

Key techniques include:

  • FTIR : To confirm tetrazole ring vibrations (~1,500–1,600 cm⁻¹) and carboxylic acid O–H stretches (~2,500 cm⁻¹) .
  • NMR (¹H/¹³C) : For verifying substituent positions (e.g., 2-fluorobenzyl protons at δ 7.2–7.5 ppm) .
  • X-ray crystallography : For resolving stereochemistry and intermolecular interactions (e.g., hydrogen bonding in MOFs). SHELX programs are widely used for refinement .

Q. What are its primary applications in academic research?

This compound is utilized as:

  • A linker in metal-organic frameworks (MOFs) : Its tetrazole and carboxylic acid groups enable coordination with lanthanides or transition metals, enhancing porosity for gas storage .
  • A pharmacophore precursor : Tetrazole derivatives are explored for angiotensin II receptor antagonism, similar to losartan metabolites .

Advanced Research Questions

Q. How can computational modeling complement experimental data for this compound?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity sites. For example, electron localization function (ELF) analysis clarifies charge distribution in the tetrazole ring, aiding in rational drug design or MOF optimization . Pair computational results with experimental UV-Vis or cyclic voltammetry data for validation.

Q. How to address contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., unexpected proton environments in NMR vs. X-ray structures) may arise from dynamic effects (e.g., tautomerism). Strategies include:

  • Variable-temperature NMR : To detect conformational flexibility.
  • SHELXL refinement : Use anisotropic displacement parameters to model disorder in crystallographic data .
  • Cross-validation : Compare with analogs like 4-(1H-tetrazol-5-yl)benzoic acid, where crystallography confirms rigid planar structures .

Q. What experimental parameters optimize its incorporation into MOFs?

Critical factors for MOF synthesis:

  • pH : Maintain ~pH 4–6 to deprotonate the carboxylic acid without destabilizing the tetrazole.
  • Solvent : Use DMF/water mixtures to enhance solubility.
  • Linker ratios : Co-linkers like biphenyldicarboxylic acid (H2BPDC) improve framework stability .

Q. How to mitigate challenges in biological activity studies (e.g., low bioavailability)?

  • Prodrug strategies : Esterify the carboxylic acid to enhance membrane permeability.
  • Metabolite tracking : Use LC-MS/MS to identify active metabolites (e.g., tetrazole cleavage products) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.